4-Bromo-2-fluoroaniline hydrochloride

Overview

Description

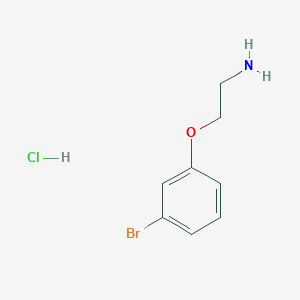

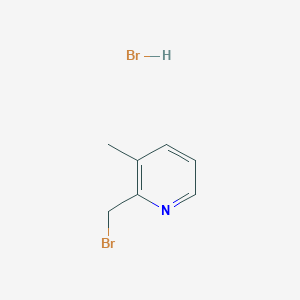

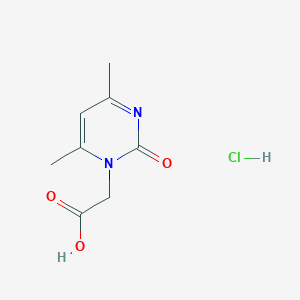

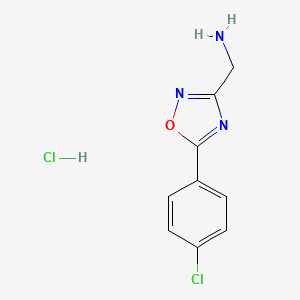

4-Bromo-2-fluoroaniline hydrochloride is a compound with the molecular formula C6H6BrClFN and a molecular weight of 226.48 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoroaniline involves a stirred solution of 4-bromo-2-fluoro-l -nitrobenzene in ethanol and water, to which iron and ammonium chloride are added . The reaction mixture is stirred at 90°C for 2 hours .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 77-81°C and a boiling point of 278°C at atmospheric pressure.Scientific Research Applications

Metabolism and Biological Activity

Metabolism in Rat Liver Microsomes : A study investigated the metabolism of halogenated anilines, including 2-fluoro-4-methylaniline, a compound structurally related to 4-bromo-2-fluoroaniline hydrochloride. The metabolites identified from these anilines include products from side-chain C-hydroxylation and N-hydroxylation, demonstrating the metabolic pathways in rat liver microsomes (Boeren et al., 1992).

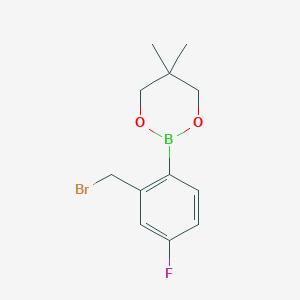

Application in Synthesis of Biologically Active Compounds : A practical synthesis method was developed for 2-fluoro-4-bromobiphenyl, a key intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This compound can be prepared from 4-bromo-2-fluoroaniline, demonstrating its utility in synthesizing biologically significant molecules (Qiu et al., 2009).

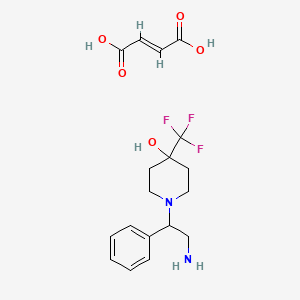

Fluorimetric Determination of Amino Acids : The fluorogenic reaction of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, related to 4-bromo-2-fluoroaniline, demonstrates its application in the sensitive determination of amino acids (Imai & Watanabe, 1981).

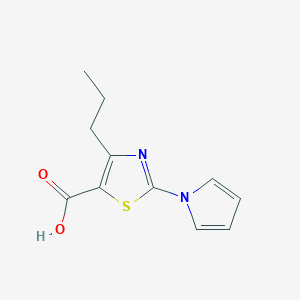

Synthesis of Antiviral Nucleosides : 2-Fluoro-4-bromobiphenyl, derivable from 4-bromo-2-fluoroaniline, has been used in the synthesis of antiviral nucleosides. These nucleosides show potent anti-herpes virus activity, indicating the compound's relevance in antiviral research (Watanabe et al., 1983).

Environmental and Chemical Applications

Environmental Biodegradation : Alcaligenes denitrificans NTB-1 utilized halobenzoates, including 4-bromo compounds, as carbon sources. This process involves hydrolytic dehalogenation, which is significant in environmental biodegradation of halogenated compounds (van den Tweel et al., 1987).

Design of Functional Molecular Interfaces : Research on 4,4‘-disubstituted meso-hydrobenzoins, including 4-bromo compounds, aimed to establish robust templates for constructing surfaces with various functional groups. This research is significant for designing interfaces in molecular electronics or nanotechnology applications (Swift et al., 1998).

Safety and Hazards

4-Bromo-2-fluoroaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

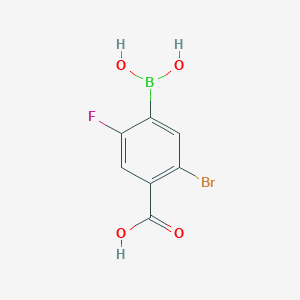

4-Bromo-2-fluoroaniline has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration . This suggests that it could have potential applications in the development of new boronic acid-based compounds.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-fluoroaniline hydrochloride is the respiratory system . .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been noted . More comprehensive pharmacokinetic studies are needed to fully understand these properties and their implications.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid formation of dust and aerosols, and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and ventilation.

Properties

IUPAC Name |

4-bromo-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIDHIHJVZUPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660227 | |

| Record name | 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174029-29-8 | |

| Record name | Benzenamine, 4-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174029-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)

![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)